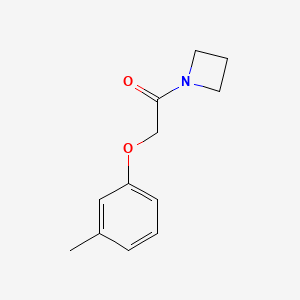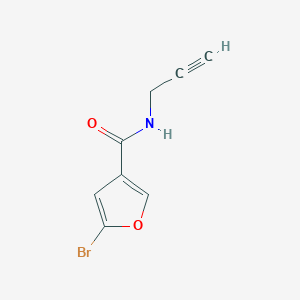
1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone, also known as AZME, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone is not fully understood, but it is believed to act by inhibiting specific enzymes involved in cellular processes. Specifically, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. Specifically, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has several advantages for use in lab experiments, including its synthetic accessibility, high purity, and potential applications in various fields. However, there are also limitations to its use, including its limited solubility in water and potential toxicity at high concentrations. Additionally, further studies are needed to fully understand the safety and efficacy of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone in vivo.
Orientations Futures
There are several future directions for research on 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone, including its potential applications in drug discovery and material science. In drug discovery, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone could be further optimized to increase its potency and selectivity for specific enzymes involved in disease processes. In material science, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone could be used as a precursor for the synthesis of functionalized polymers and nanoparticles with specific properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone in vivo and its potential applications in various fields.
Conclusion:
In conclusion, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been optimized to increase yield and purity, making it a viable option for research purposes. 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been studied for its potential applications in medicinal chemistry, material science, and chemical biology, and has been shown to exhibit anti-inflammatory and anti-cancer properties. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone and its potential applications in various fields.
Méthodes De Synthèse
1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone can be synthesized using a multi-step process that involves the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol, which is then reacted with azetidine-1-carboxylic acid to form the final product. The synthesis of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been optimized to increase yield and purity, making it a viable option for research purposes.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics. In material science, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been used as a precursor for the synthesis of functionalized polymers and nanoparticles. In chemical biology, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been used as a tool to study the role of specific enzymes in cellular processes.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10-4-2-5-11(8-10)15-9-12(14)13-6-3-7-13/h2,4-5,8H,3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVABLXWJDLULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)



![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)

![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)


